Product packaging for 4-Benzyloxy-2-butanone(Cat. No.:CAS No. 6278-91-7)

4-Benzyloxy-2-butanone

Cat. No.: B1330257
CAS No.: 6278-91-7
M. Wt: 178.23 g/mol
InChI Key: BTOZGSIVAZGXCH-UHFFFAOYSA-N
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Description

4-Benzyloxy-2-butanone is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 34503. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B1330257 4-Benzyloxy-2-butanone CAS No. 6278-91-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenylmethoxybutan-2-one
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InChI

InChI=1S/C11H14O2/c1-10(12)7-8-13-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BTOZGSIVAZGXCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50283962
Record name 4-Benzyloxy-2-butanone
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6278-91-7
Record name 4-(Phenylmethoxy)-2-butanone
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Record name 6278-91-7
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Record name 4-Benzyloxy-2-butanone
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Record name 4-(benzyloxy)butan-2-one
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Significance of Ketone Derivatives in Organic Synthesis

Ketones are a class of organic compounds characterized by a carbonyl group (C=O) bonded to two other carbon atoms. fiveable.me This functional group is a cornerstone of organic chemistry, making ketones highly versatile intermediates in a vast array of chemical reactions. fiveable.memsu.edu Their significance stems from the electrophilic nature of the carbonyl carbon, which readily undergoes nucleophilic addition reactions, and the acidity of the α-hydrogens, allowing for enolate formation and subsequent alkylation or condensation reactions. msu.edu

The reactivity of ketones allows for their conversion into a wide range of other functional groups, including alcohols, alkanes, amines, and esters. This transformative potential makes them invaluable building blocks in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and natural products. nih.govacs.org For instance, ketones are crucial precursors in the synthesis of α-amino ketones, which are important synthons in medicinal chemistry. rsc.org Furthermore, the development of catalytic methods for ketone synthesis, such as the nickel-catalyzed reductive coupling of carboxylic acid derivatives with alkyl halides, has expanded the toolkit for creating functionalized and hindered ketones. nih.gov

Role of the Benzyloxy Group in Organic Transformations

The benzyloxy group, with the chemical structure R-O-CH₂-C₆H₅, plays a critical role in organic synthesis, primarily as a protecting group for alcohols and carboxylic acids. wikipedia.orgorganic-chemistry.org A protecting group is a temporary modification of a functional group that prevents it from reacting under certain conditions while transformations are carried out elsewhere in the molecule. The benzyl (B1604629) group is particularly useful because it is stable under a wide range of reaction conditions, including acidic and basic environments, but can be selectively removed under relatively mild conditions, most commonly through catalytic hydrogenation. organic-chemistry.org

Beyond its role as a protecting group, the benzyloxy group can also influence the reactivity of a molecule. Its presence can direct the stereochemical outcome of reactions at nearby chiral centers. For example, in the titanium-mediated aldol (B89426) reaction of (S)-4-benzyloxy-3-methyl-2-butanone, the benzyloxy group plays a crucial role in achieving high diastereoselectivity. acs.org The benzyloxy group can also be a target for functionalization itself, for instance, through direct C-H arylation via photoredox catalysis. nih.gov

Overview of 4 Benzyloxy 2 Butanone As a Key Intermediate

Established Laboratory Synthetic Routes and Mechanistic Considerations

The primary laboratory synthetic routes for this compound involve Williamson ether synthesis and nucleophilic substitution reactions. These methods are well-documented and provide reliable pathways to the target compound.

Reaction of 4-Hydroxy-2-butanone with Benzyl Bromide

A prevalent method for synthesizing this compound is through the reaction of 4-hydroxy-2-butanone with benzyl bromide. orgsyn.orgchemicalbook.comevitachem.com This reaction follows the Williamson ether synthesis mechanism, where an alkoxide reacts with a primary alkyl halide.

The reaction is often catalyzed by silver oxide (Ag₂O). orgsyn.orgsmolecule.com In this process, a suspension is created with 4-hydroxy-2-butanone, dry toluene (B28343), and freshly prepared silver oxide. orgsyn.org The silver oxide acts as a base, deprotonating the hydroxyl group of 4-hydroxy-2-butanone to form an alkoxide. This nucleophilic alkoxide then attacks the electrophilic carbon of benzyl bromide, displacing the bromide ion and forming the ether linkage.

Detailed Research Findings: A specific laboratory procedure involves charging a flask with 4.40 g (0.050 mol) of 4-hydroxy-2-butanone, 50 mL of dry toluene, and 13.9 g (0.060 mol) of freshly prepared silver oxide. orgsyn.org

The choice of solvent is critical for the success of this synthesis. Dry toluene is commonly used as the solvent for this reaction. orgsyn.orgsmolecule.com Toluene is a non-polar aprotic solvent, which is suitable for Williamson ether synthesis as it does not participate in the reaction but effectively dissolves the reactants. The use of a dry solvent is crucial to prevent side reactions, such as the hydrolysis of benzyl bromide. The polarity of the solvent can influence the reaction pathway, with nonpolar solvents favoring the desired S\textsubscript{N}2 mechanism. acs.org

Optimizing reaction time and temperature is key to maximizing the yield and purity of this compound. The reaction is typically initiated by cooling the mixture in an ice bath while benzyl bromide is added. orgsyn.org Following the addition, the ice bath is removed, and the reaction is allowed to proceed at room temperature for an extended period, often around 18 hours, with continuous stirring. orgsyn.org This extended reaction time at a moderate temperature helps to ensure the completion of the reaction while minimizing the formation of by-products.

Table 1: Reaction Parameters for the Synthesis of this compound

Parameter Condition Reference
Reactant 1 4-Hydroxy-2-butanone orgsyn.org
Reactant 2 Benzyl Bromide orgsyn.org
Catalyst Silver Oxide (Ag₂O) orgsyn.org
Solvent Dry Toluene orgsyn.org
Initial Temperature Ice Bath (0°C) orgsyn.org
Reaction Temperature Room Temperature orgsyn.org

After the reaction is complete, the crude product must be purified to remove unreacted starting materials, the catalyst, and any by-products such as dibenzyl ether and benzyl alcohol. orgsyn.org The purification process typically involves several steps. First, the solid silver salts are removed by filtration through a pad of Celite. orgsyn.org The solvent is then removed from the filtrate by evaporation under reduced pressure. orgsyn.org The resulting residue is then subjected to column chromatography on silica (B1680970) gel. orgsyn.orgacs.org A common elution system involves using a mixture of tetrahydrofuran (B95107) and hexane. orgsyn.org Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product. orgsyn.org Final purification can be achieved by distillation under reduced pressure, yielding this compound as a liquid. orgsyn.org

Table 2: Purification Details

Step Procedure Reference
Filtration Through Celite to remove solids orgsyn.org
Solvent Removal Evaporation under reduced pressure orgsyn.org
Chromatography Column chromatography with silica gel orgsyn.org
Eluent 5% tetrahydrofuran in hexane orgsyn.org

Nucleophilic Substitution of 4-Chloro-2-butanone with Sodium Benzyloxide

An alternative synthetic route to this compound involves the nucleophilic substitution of 4-chloro-2-butanone with sodium benzyloxide. This method also relies on the principles of the Williamson ether synthesis. Sodium benzyloxide, a strong nucleophile, is typically prepared by reacting benzyl alcohol with a strong base like sodium hydride. The benzyloxide anion then displaces the chloride ion from 4-chloro-2-butanone.

This reaction is generally carried out in a suitable solvent like benzyl alcohol itself under controlled temperature conditions, for instance, at 35°C for 3 hours, to yield the desired product. The synthesis of the starting material, 4-chloro-2-butanone, can be achieved from 4-hydroxy-2-butanone by reacting it with thionyl chloride. google.com

Controlled Reaction Conditions (Temperature, Time)

A common laboratory-scale synthesis involves the reaction of 4-hydroxy-2-butanone with benzyl bromide. This reaction is typically catalyzed by silver oxide and carried out in a dry solvent like toluene. orgsyn.org The process involves stirring the mixture for approximately 18 hours at room temperature. orgsyn.org Cooling the reaction mixture in an ice bath during the addition of benzyl bromide is a critical step to manage the exothermic nature of the reaction. orgsyn.org

Another synthetic approach involves the reaction of 4-chloro-2-butanone with sodium benzyloxide in benzyl alcohol. This method requires carefully controlled temperatures, typically around 35°C, for a duration of 3 hours to achieve the desired product.

The temperature and reaction time are critical parameters that must be optimized to maximize yield and minimize the formation of by-products. For instance, in the Williamson ether synthesis approach to create a 4'-benzyloxy phenyl group, a precursor step in some syntheses, the reaction is conducted at 80°C for 12 hours. In contrast, some diazotization reactions for related compounds are performed at very low temperatures, such as -10°C or -20°C, to prevent the decomposition of sensitive intermediates.

ReactionCatalyst/ReagentsSolventTemperatureTime
4-hydroxy-2-butanone + benzyl bromideSilver oxideDry TolueneRoom Temperature18 hours
4-chloro-2-butanone + sodium benzyloxide-Benzyl alcohol35°C3 hours
4-Hydroxyacetophenone + benzyl bromide (for 4'-benzyloxy phenyl group)K₂CO₃DMF80°C12 hours
Diazo transfer reaction (for related compounds)p-Toluenesulfonyl azide, Et₃NCH₂Cl₂-10°C-

Synthesis from 4-(Benzyloxy)-2-butanol

An alternative and efficient route to this compound is the oxidation of 4-(benzyloxy)-2-butanol. This method often employs catalytic systems to achieve high selectivity and yield.

A notable catalytic system for the oxidation of 4-(benzyloxy)-2-butanol involves the use of palladium diacetate in the presence of oxygen and triethylamine. chemicalbook.com This reaction is typically conducted in a solvent mixture of tetrahydrofuran and toluene at a controlled temperature of 20°C for 14 hours. chemicalbook.com This method has been reported to achieve a high yield of 97%. chemicalbook.com

The use of palladium-based catalysts is part of a broader class of reactions known as Wacker-Tsuji oxidations, which are effective for the oxidation of olefins to carbonyl compounds. rug.nl The choice of solvent and ligands can significantly influence the regioselectivity of such oxidations. rug.nl

Starting MaterialCatalytic SystemSolvent(s)TemperatureTimeYield
4-(Benzyloxy)-2-butanolPalladium diacetate, oxygen, triethylamineTetrahydrofuran, Toluene20°C14 hours97%

Industrial-Scale Production and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound necessitates process optimization to ensure scalability, efficiency, and cost-effectiveness.

Scalability of Laboratory Methods

Scaling up laboratory methods for industrial production presents several challenges. While the fundamental chemical reactions remain the same, factors such as heat transfer, mass transfer, and reaction kinetics become more critical at larger volumes. The Williamson ether synthesis, for example, has demonstrated scalability with yields between 85-92% in larger-scale preparations. Careful examination and optimization of reaction conditions, such as temperature control during lithiation steps, are crucial for successful and high-yield large-scale production. acs.org

Application of Continuous Flow Reactors

Continuous flow reactors offer significant advantages for the industrial synthesis of this compound and related compounds. scispace.com This technology allows for better control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for highly exothermic or hazardous reactions. whiterose.ac.uk Flow chemistry can significantly reduce reaction times, often from hours in batch processes to minutes in a continuous setup. units.it For instance, the synthesis of related 4-aryl-2-butanones has been successfully translated from batch microwave conditions to a scalable continuous flow process using stainless steel capillary tube reactors. units.it The use of fixed-bed continuous flow hydrogenators is also a viable strategy for subsequent reaction steps. units.it

Automated Purification Systems

On an industrial scale, automated purification systems are essential for achieving high-purity this compound efficiently. These systems often integrate with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for real-time monitoring and quality control. nih.gov Automated workflows can handle large numbers of samples, significantly increasing throughput. nih.gov For laboratory and pilot scales, column chromatography using silica gel is a common purification method to separate the product from unreacted starting materials and by-products like benzyl alcohol and dibenzyl ether. orgsyn.orgorgsyn.org

Comparison of Synthetic Efficiency and Green Chemistry Principles

The efficiency and environmental impact of chemical syntheses are critical considerations in modern chemistry. When comparing the primary methods for producing this compound, significant differences emerge in terms of yield, reaction conditions, and adherence to green chemistry principles.

The nucleophilic substitution of 4-chloro-2-butanone with sodium benzyloxide appears more efficient in terms of reaction time, requiring only 3 hours at a mild 35°C. While specific yield data is not prominently reported, the atom economy is inherently better than the silver oxide method, as the byproduct is sodium chloride, which has a much lower molecular weight than silver bromide. This route uses benzyl alcohol as a solvent, which is generally considered less hazardous than toluene. However, the preparation of the sodium benzyloxide reagent often involves strong bases like sodium hydride, which present their own safety and handling challenges.

From a green chemistry standpoint, the synthesis of the precursor, 4-hydroxy-2-butanone, can be achieved via a catalyst-free aldol (B89426) condensation of acetone (B3395972) and formaldehyde (B43269) in a supercritical state, which minimizes waste by eliminating the need for a catalyst and subsequent separation steps. acs.org This highlights how the environmental impact of a synthesis can be evaluated across multiple steps. Methodologies that avoid heavy metals, reduce the use of hazardous solvents, minimize waste generation, and improve energy efficiency are considered "greener". mun.ca While the sodium benzyloxide method seems to have advantages in atom economy and reaction time, the use of large quantities of chromatography solvents in the silver oxide method presents a significant environmental burden.

Table 1: Comparison of Synthetic Routes to this compound

ParameterMethod 1: From 4-Hydroxy-2-butanoneMethod 2: From 4-Chloro-2-butanone
Starting Materials4-Hydroxy-2-butanone, Benzyl Bromide4-Chloro-2-butanone, Sodium Benzyloxide
Key Reagent/CatalystSilver (I) Oxide (Ag₂O)Sodium Benzyloxide (BnONa)
SolventTolueneBenzyl Alcohol
Reaction Time18 hours3 hours
TemperatureRoom Temperature35°C
Reported Yield43-51% orgsyn.orgorgsyn.orgNot specified in sources
Primary ByproductSilver Bromide (AgBr)Sodium Chloride (NaCl)
PurificationColumn Chromatography orgsyn.orgNot specified in sources
Green Chemistry Considerations- Poor atom economy (heavy metal byproduct)
  • Use of hazardous solvent (toluene)
  • Large solvent volume for chromatography
  • - Better atom economy (light salt byproduct)
  • Less hazardous solvent
  • Reagent preparation may involve hazardous materials (e.g., NaH)
  • Oxidation Reactions

    The ketone moiety in this compound is susceptible to oxidation, although this typically requires strong oxidizing agents and may involve cleavage of the carbon-carbon bonds adjacent to the carbonyl group.

    The oxidation of this compound under vigorous conditions leads to the formation of carboxylic acids. The reaction proceeds via the cleavage of the ketone. Depending on which C-C bond adjacent to the carbonyl is broken, different carboxylic acid products can be formed. For instance, cleavage of the C1-C2 bond would yield 3-benzyloxypropanoic acid, while cleavage of the C2-C3 bond would result in benzyloxyacetic acid and acetic acid. The exhaustive oxidation of organic molecules with powerful agents typically proceeds until carboxylic acids are formed nih.gov.

    Strong oxidizing agents are necessary to effect the conversion of a ketone to a carboxylic acid. Potassium permanganate (B83412) (KMnO₄) is a potent agent capable of oxidizing a wide range of organic molecules, often under basic conditions, to yield carboxylic acids. nih.gov Similarly, chromium trioxide (CrO₃), often used in acidic solutions (e.g., as Jones reagent), is another classic reagent for the oxidation of organic functional groups. orgsyn.org The application of these strong oxidants to this compound would be expected to induce cleavage and produce the corresponding carboxylic acid derivatives.

    Table 1: Common Oxidizing Agents for Ketone Cleavage

    Oxidizing AgentFormulaExpected Product Class
    Potassium PermanganateKMnO₄Carboxylic Acid(s)
    Chromium TrioxideCrO₃Carboxylic Acid(s)

    Reduction Reactions

    The most common transformation of the ketone group in this compound is its reduction to a secondary alcohol.

    The reduction of the carbonyl group in this compound yields the corresponding secondary alcohol, 4-Benzyloxy-2-butanol. This transformation is a standard and well-documented reaction in organic synthesis, where this compound serves as a key starting material for producing the alcohol. organic-chemistry.org The resulting alcohol retains the benzyl ether group and introduces a new chiral center at the C2 position.

    The reduction of ketones to secondary alcohols is efficiently achieved using hydride-based reducing agents.

    Sodium Borohydride (NaBH₄) is a mild and selective reducing agent, commonly used for the reduction of aldehydes and ketones. It is often employed in protic solvents like methanol (B129727) or ethanol (B145695).

    Lithium Aluminum Hydride (LiAlH₄) is a much stronger reducing agent than NaBH₄. It readily reduces ketones, as well as less reactive functional groups like esters and carboxylic acids. Reactions with LiAlH₄ are typically carried out in aprotic ether solvents, such as diethyl ether or tetrahydrofuran (THF). organic-chemistry.org

    Table 2: Common Reducing Agents for Ketone Reduction

    Reducing AgentFormulaProduct
    Sodium BorohydrideNaBH₄4-Benzyloxy-2-butanol
    Lithium Aluminum HydrideLiAlH₄4-Benzyloxy-2-butanol

    Substitution Reactions

    Substitution reactions involving this compound primarily center on the cleavage of the benzyl ether linkage. The benzyloxy group is a common protecting group for alcohols in organic synthesis, and its removal is a form of substitution reaction where the benzyl group is replaced. A common method for this transformation is catalytic hydrogenation. In this process, the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). This reaction cleaves the carbon-oxygen bond of the ether, resulting in the substitution of the benzyloxy group to yield 4-hydroxy-2-butanone and toluene as a byproduct. This deprotection (substitution) is a key step when the hydroxyl group is needed for subsequent synthetic transformations.

    Nucleophilic Replacement of the Benzyloxy Group

    The this compound molecule possesses a benzyloxy group (-OCH₂Ph) that can be displaced in nucleophilic substitution reactions. smolecule.com This reactivity allows for the introduction of a variety of other functional groups into the butanone framework. The benzyloxy group itself often serves as a protecting group for a primary alcohol, which can be cleaved under specific conditions to reveal the hydroxyl functionality. One of the key transformations involves the debenzylation to unmask a hydroxyl group, which can then participate in subsequent intramolecular reactions. tandfonline.comarkat-usa.org For instance, after aminophosphonylation, the benzyloxy group is removed via hydrogenolysis to yield a crucial ω-hydroxyalkyl α-aminophosphonic acid intermediate, primed for cyclization. tandfonline.com

    Reaction Conditions (e.g., Basic Conditions)

    Nucleophilic substitution reactions involving this compound, particularly those where the benzyloxy group is replaced, can be carried out under basic conditions. smolecule.com The choice of base and reaction environment is critical and can direct the outcome of the transformation. For example, nucleophiles such as amines and thiols can replace the benzyloxy group under basic catalysis. evitachem.com In more complex syntheses, such as the formation of heterocyclic compounds, strong bases like sodium hydride (NaH) are employed to facilitate intramolecular cyclization after the benzyloxy group has been converted to a hydroxyl group. tandfonline.comarkat-usa.org The basic conditions promote the deprotonation of the hydroxyl group, creating a nucleophilic alkoxide that attacks an electrophilic center within the same molecule.

    Advanced Organic Transformations and Mechanistic Insights

    Aminophosphonylation and Subsequent Cyclization

    A significant transformation of this compound is its use in a multi-component Kabachnik-Fields reaction to form α-aminophosphonates. tandfonline.comarkat-usa.org This reaction involves the condensation of the ketone with ammonia (B1221849) and diethyl phosphite. The resulting α-aminophosphonic ester, diethyl (1-amino-1-methyl-3-benzyloxy)propylphosphonate, is a key intermediate. This intermediate then undergoes debenzylation, typically through catalytic hydrogenation (e.g., H₂/Pd-C), to expose a primary hydroxyl group, yielding diethyl 3-hydroxy-1-amino-1-methylpropylphosphonate. tandfonline.comarkat-usa.org This product serves as the direct precursor for subsequent base-catalyzed cyclization. tandfonline.comresearchgate.netresearchgate.net

    Table 1: Reaction Pathway from this compound to Cyclized Product
    StepReactant(s)Key TransformationProduct
    1This compound, Ammonia, Diethyl phosphiteAminophosphonylation (Kabachnik-Fields reaction)Diethyl (1-amino-1-methyl-3-benzyloxy)propylphosphonate
    2Diethyl (1-amino-1-methyl-3-benzyloxy)propylphosphonate, H₂/Pd-CDebenzylationDiethyl 3-hydroxy-1-amino-1-methylpropylphosphonate
    3Diethyl 3-hydroxy-1-amino-1-methylpropylphosphonate, Base (e.g., NaH)Intramolecular Cyclization3-Amino-2-oxo-1,2-oxaphospholane
    Formation of 3-Amino-2-oxo-1,2-oxaphospholanes

    The critical step following the formation of the ω-hydroxyalkyl α-aminophosphonic acid is the intramolecular cyclization to yield a five-membered phosphorus-containing heterocycle known as 3-amino-2-oxo-1,2-oxaphospholane. tandfonline.comresearchgate.netresearchgate.net This cyclization occurs when the debenzylated intermediate is treated with a base. tandfonline.comarkat-usa.org The reaction involves the nucleophilic attack of the terminal hydroxyl group onto the phosphorus center, with the concurrent elimination of an ethanol molecule from the diethyl phosphonate (B1237965) ester. This process forms a stable phosphonic analogue of α-methylhomoserine lactone, which is of interest due to the wide range of biological activities observed in lactones and their phosphorus congeners. tandfonline.com

    Base-Catalyzed Cyclization Mechanisms

    The mechanism of cyclization is highly dependent on the choice and stoichiometry of the base. With a catalytic amount of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as 1,2-dimethoxyethane, the reaction proceeds via an intramolecular transesterification. tandfonline.comarkat-usa.org The base deprotonates the terminal hydroxyl group, forming an alkoxide. This alkoxide then acts as an internal nucleophile, attacking the electrophilic phosphorus atom of the phosphonate ester. This leads to the formation of a five-membered ring and the expulsion of an ethoxide ion, which is subsequently protonated by the solvent or trace acid upon workup, yielding ethanol. tandfonline.com

    Influence of Reaction Conditions on Product Evolution

    Research has shown that the reaction conditions, particularly the amount of base used, significantly influence the product distribution. tandfonline.comresearchgate.netresearchgate.net ³¹P-NMR analysis has been instrumental in monitoring the evolution of the reaction products. tandfonline.comresearchgate.netresearchgate.netresearchgate.net When a catalytic amount of sodium hydride is used, the primary product is the desired 3-amino-2-oxo-1,2-oxaphospholane. tandfonline.comarkat-usa.org

    However, if a stoichiometric amount of base is used, especially in the presence of water (as the precursor is often a hygroscopic monohydrate), the reaction pathway can change. The presence of hydroxide (B78521) ions can lead to the formation of a side product. This occurs through the addition of the hydroxide ion to the initially formed cyclic product, leading to the ring-opened monoethyl phosphonate salt. tandfonline.com Furthermore, the choice of solvent can also direct the reaction; for instance, performing the reaction in N,N-dimethylformamide (DMF) with a stoichiometric amount of base was found to yield the cyclic phosphonic acid almost exclusively. tandfonline.com This sensitivity highlights the importance of precise control over the reaction conditions to achieve the desired heterocyclic product.

    Reformatsky Reactions

    The Reformatsky reaction provides a valuable method for the transformation of this compound, enabling the formation of β-hydroxy esters, which are versatile intermediates in organic synthesis. This reaction typically involves the treatment of the ketone with an α-halo ester in the presence of a metal, most commonly zinc.

    Reaction with Bromoacetate (B1195939) Esters in the Presence of Zinc

    The reaction of this compound with bromoacetate esters, such as ethyl bromoacetate, in the presence of activated zinc metal leads to the formation of a zinc enolate. This enolate then adds to the carbonyl group of the ketone. The reaction is typically carried out in an inert solvent, such as diethyl ether or tetrahydrofuran (THF). The zinc is often activated beforehand to ensure a smooth reaction initiation. The initial product of this reaction is a zinc alkoxide, which upon acidic workup yields the corresponding β-hydroxy ester.

    A detailed procedure for a similar transformation has been reported in Organic Syntheses, highlighting the utility of this method. In a related example, the lithium enolate of an acetate (B1210297) ester has also been used to achieve a similar transformation. nih.gov

    Formation of 5-Benzyloxy-3-hydroxy-3-methylpentanoic acid esters

    The addition of the organozinc reagent derived from an bromoacetate ester to this compound results in the formation of the corresponding 5-benzyloxy-3-hydroxy-3-methylpentanoic acid ester. nih.govarchive.org The reaction creates a new stereocenter at the C3 position. Without the use of chiral auxiliaries or catalysts, the reaction typically yields a racemic mixture of the two possible enantiomers of the product.

    The general transformation can be represented as follows:

    Reaction scheme of this compound with ethyl bromoacetate

    Table 1: Key Components in the Reformatsky Reaction of this compound

    Reactant Reagent Solvent Product
    This compoundEthyl bromoacetate, ZincDiethyl ether or THFEthyl 5-benzyloxy-3-hydroxy-3-methylpentanoate
    Subsequent Hydrolysis and Benzyl Group Removal by Hydrogenation

    The resulting 5-benzyloxy-3-hydroxy-3-methylpentanoic acid ester can be further manipulated. nih.gov Alkaline hydrolysis of the ester group, for instance using sodium hydroxide, yields the corresponding carboxylate salt. Subsequent acidification provides the free carboxylic acid, 5-benzyloxy-3-hydroxy-3-methylpentanoic acid. nih.gov

    The benzyl ether protecting group can be removed through catalytic hydrogenation. This is a standard deprotection strategy in organic synthesis. The compound is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This process cleaves the benzyl-oxygen bond, yielding the corresponding alcohol and toluene as a byproduct. This final step would lead to the formation of 5-hydroxy-3-hydroxy-3-methylpentanoic acid, a molecule with multiple hydrophilic functional groups.

    Aldol Reactions

    Aldol reactions represent another significant class of transformations for this compound, allowing for the formation of carbon-carbon bonds and the creation of new stereocenters. Titanium-mediated aldol reactions, in particular, have been explored to control the stereochemical outcome of these additions.

    Titanium-Mediated Aldol Reactions

    Titanium tetrachloride (TiCl₄) is a powerful Lewis acid that can be used to generate titanium enolates from ketones like this compound. These enolates exhibit different reactivity and selectivity compared to other metal enolates, such as those of lithium or zinc. The use of titanium(IV) enolates in aldol additions can lead to high levels of diastereoselectivity. nih.govacs.orgresearchgate.net

    In the context of chiral ketones, the existing stereochemistry in the substrate can direct the stereochemical outcome of the aldol reaction, a phenomenon known as substrate-controlled asymmetric induction. Research has been conducted on the titanium-mediated aldol reactions of a closely related chiral ketone, (S)-4-benzyloxy-3-methyl-2-butanone, which provides significant insights into the potential stereochemical control achievable with this compound if a chiral center is present. nih.govacs.org

    Studies have shown that the titanium enolate of (S)-4-benzyloxy-3-methyl-2-butanone reacts with various aldehydes to give high yields and excellent diastereoselectivity. nih.govacs.org The addition of a second equivalent of TiCl₄ was found to be crucial for achieving high levels of 2,5-syn asymmetric induction. nih.govacs.org This suggests that the titanium center coordinates to both the enolate oxygen and the benzyloxy group, creating a rigid, chelated transition state that directs the approach of the aldehyde from the less sterically hindered face. This leads to the preferential formation of one diastereomer.

    While this compound itself is achiral, the principles of titanium-mediated chelation control are highly relevant. If a chiral aldehyde is used in the reaction, the inherent facial bias of the aldehyde, combined with the geometry of the titanium enolate of this compound, can lead to a diastereoselective outcome. The stereochemistry of the resulting aldol adduct would be influenced by the structure of both the aldehyde and the ketone enolate.

    Table 2: Factors Influencing Stereoselectivity in Titanium-Mediated Aldol Reactions

    Factor Description Impact on Stereoselectivity
    Lewis Acid Titanium tetrachloride (TiCl₄)Forms a rigid titanium enolate, enhancing facial selectivity.
    Substrate Chirality A chiral center in the ketone or aldehyde.Directs the approach of the other reactant, leading to a preferred diastereomer.
    Chelation Coordination of the titanium to the benzyloxy group.Creates a more organized transition state, increasing diastereomeric ratios.
    Diastereoselectivity with Achiral and Chiral Aldehydes

    The titanium-mediated aldol reactions of (S)-4-benzyloxy-3-methyl-2-butanone exhibit high levels of diastereoselectivity with a variety of achiral and chiral aldehydes. acs.orgacs.orgnih.gov These substrate-controlled reactions, particularly when a second equivalent of titanium tetrachloride (TiCl₄) is used, consistently yield 2,5-syn aldol adducts with excellent diastereomeric ratios (dr ≥ 90:10). acs.orgacs.orgnih.govtesisenred.net This high level of stereocontrol is achieved without the need for other chiral sources, making it a valuable method for the synthesis of natural products. acs.orgacs.orgnih.gov

    The double-stereodifferentiating aldol reactions with chiral aldehydes also result in high yields and excellent diastereoselectivity, favoring the 2,5-syn aldol adducts regardless of the aldehyde's original configuration. tesisenred.net For instance, reactions with protected lactaldehydes and Roche ester-derived chiral aldehydes produce the corresponding 1,4-syn aldols with high diastereoselectivity. wiley-vch.de This robust stereochemical outcome underscores the directing influence of the chiral ketone and the reaction conditions.

    The following table summarizes the diastereoselectivity observed in the titanium-mediated aldol reaction of (S)-4-benzyloxy-3-methyl-2-butanone with various aldehydes.

    AldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
    Achiral Aldehydes (general)≥ 90:10High tesisenred.net
    Chiral Aldehydes (general)92:8 to 94:6High tesisenred.net
    Protected Lactaldehydes92:8 to 94:685-88 wiley-vch.de
    Roche Ester-Derived Aldehydes93:7 to 94:677-90 wiley-vch.de
    Proposed Mechanisms Involving Bimetallic Species

    Spectroscopic studies and analyses of the reacting species suggest a mechanism involving a bimetallic titanium species to explain the high diastereoselectivity observed in the aldol reactions of (S)-4-benzyloxy-3-methyl-2-butanone. acs.orgacs.orgnih.govacs.org The addition of a second equivalent of TiCl₄ to the pre-formed titanium enolate is believed to generate a new, more reactive bimetallic species. acs.org

    This bimetallic reacting species is thought to maintain the general shape of the initial enolate but in a modified form. acs.org The formation of this species likely increases the reactivity of the enolate and directs the approach of the aldehyde, leading to the observed high levels of 2,5-syn asymmetric induction. researchgate.netresearchgate.net The chelation of the benzyloxy group of the ketone to the titanium center plays a crucial role in the formation of these organized transition states. wiley-vch.de While the exact structure of this bimetallic intermediate is still under investigation, its formation is considered key to the exceptional stereocontrol achieved in these reactions. acs.orgacs.orgnih.govacs.org

    Optimization of Reaction Parameters (e.g., TiCl₄ equivalents, reaction time)

    The optimization of reaction parameters is crucial for achieving high yields and diastereoselectivity in the titanium-mediated aldol reactions of (S)-4-benzyloxy-3-methyl-2-butanone. A key parameter is the amount of titanium tetrachloride (TiCl₄) used. Studies have shown that the use of a second equivalent of TiCl₄ significantly enhances the 2,5-syn asymmetric induction. acs.orgacs.orgnih.govtesisenred.net

    Two effective methods for the addition of the second equivalent of TiCl₄ have been identified:

    Method A: The second equivalent of TiCl₄ is added directly to the titanium enolate before the introduction of the aldehyde. tesisenred.net

    Method D: The aldehyde is pre-complexed with one equivalent of TiCl₄ before being added to the enolate solution. tesisenred.net

    Both methods lead to high yields and excellent diastereoselectivity. tesisenred.net The reaction time is another important factor. While specific times can vary depending on the substrates, a typical procedure involves stirring the reaction mixture for a set period at a low temperature, such as -78°C, followed by a period at a higher temperature to ensure the reaction goes to completion. wiley-vch.de The optimization of these parameters allows for the reliable and selective synthesis of the desired syn-aldol products.

    ParameterOptimal ConditionOutcomeReference
    TiCl₄ Equivalents2.0High 2,5-syn diastereoselectivity acs.orgacs.orgnih.govtesisenred.net
    Reaction TimeVaries (e.g., hours at low temperature)Completion of reaction wiley-vch.de
    TemperatureLow (e.g., -78 °C)Controlled reaction, high selectivity wiley-vch.de

    Precursor for Isotopically Labeled Compounds

    This compound is a valuable precursor in the synthesis of isotopically labeled compounds. Its chemical structure allows for a series of reactions, including alkylation, oxidation, and cyclization, to introduce isotopic labels at specific positions.

    Example: (R,S)-Mevalonolactone-2-¹³C Synthesis

    A notable application of this compound is in the synthesis of (R,S)-Mevalonolactone-2-¹³C. orgsyn.org This synthesis involves a multi-step process:

    Alkylation: this compound is reacted with the lithium enolate of acetic acid-2-¹³C. This step introduces the ¹³C label. orgsyn.org

    Formation of the Pentanoic Acid Derivative: The initial adduct is a β-hydroxy ketone, which is then converted to 5-benzyloxy-3-hydroxy-3-methylpentanoic acid-2-¹³C. orgsyn.org

    Hydrogenation and Cyclization: The benzyloxy group is removed by catalytic hydrogenation, and the resulting 3,5-dihydroxy-3-methylpentanoic acid-2-¹³C spontaneously cyclizes to form (R,S)-Mevalonolactone-2-¹³C. orgsyn.orggoogle.com

    Applications of 4 Benzyloxy 2 Butanone in Complex Molecule Synthesis

    Precursor for Heterocyclic Compounds

    The chemical structure of 4-benzyloxy-2-butanone lends itself to the synthesis of various heterocyclic compounds. The presence of the ketone and the ether linkage provides reactive sites for cyclization reactions, leading to the formation of ring structures containing heteroatoms such as oxygen and phosphorus.

    One notable application is in the synthesis of tetrahydrofuran (B95107) derivatives. The carbonyl group can be reduced to a hydroxyl group, and subsequent intramolecular cyclization via acid catalysis can lead to the formation of a substituted tetrahydrofuran ring.

    Furthermore, this compound has been utilized as a precursor for the synthesis of phosphorus-containing heterocycles. Through a process of aminophosphonylation followed by cyclization, it can be converted into 3-amino-2-oxo-1,2-oxaphospholane. tandfonline.com This transformation involves the reaction of the ketone with ammonia (B1221849) and a dialkyl phosphite, followed by debenzylation and intramolecular cyclization to yield the five-membered phosphorus-containing lactone analogue. tandfonline.com

    Starting MaterialReaction TypeResulting Heterocycle
    This compoundAminophosphonylation and cyclization3-amino-2-oxo-1,2-oxaphospholane

    Building Block in Pharmaceutical Research and Medicinal Chemistry

    This compound serves as a crucial starting material and intermediate in the synthesis of various pharmaceutically relevant compounds. Its structural features are incorporated into more complex molecules that are investigated for their potential therapeutic properties.

    While a direct documented synthesis of 5-(2-benzyloxyethyl)-5-methylhydantoin from this compound is not explicitly detailed in the reviewed literature, a plausible and well-established synthetic route can be proposed utilizing the Bucherer-Bergs reaction. wikipedia.orgalfa-chemistry.com This multicomponent reaction is a cornerstone in the synthesis of 5,5-disubstituted hydantoins from ketones. encyclopedia.pubnih.govnih.gov

    The proposed synthesis would involve the reaction of this compound with potassium cyanide and ammonium (B1175870) carbonate. wikipedia.orgalfa-chemistry.com In this reaction, the ketone first reacts with the cyanide ion to form a cyanohydrin, which then reacts with ammonia generated from the ammonium carbonate to form an aminonitrile. Subsequent reaction with carbon dioxide (also from the ammonium carbonate) and intramolecular cyclization leads to the formation of the hydantoin (B18101) ring. alfa-chemistry.com This method is known for its efficiency and broad applicability to a wide range of ketones. nih.gov

    The synthesis of the complex alpha-diazo ketone, (S)-3-Boc-amino-1-diazo-3-(4'-benzyloxy)phenyl-2-butanone, from this compound would necessitate a multi-step synthetic sequence, as a direct conversion is not feasible. A potential synthetic strategy would involve the initial elaboration of the this compound backbone to introduce the necessary functional groups, followed by the introduction of the diazo moiety.

    A key transformation in this proposed synthesis would be the Regitz diazo transfer. chem-station.com This reaction is a common method for the synthesis of α-diazo ketones from β-dicarbonyl compounds or activated ketones. orgsyn.org To apply this method, this compound would first need to be converted into a suitable precursor, for example, by introducing an activating group such as a formyl or trifluoroacetyl group at the C-1 position. chem-station.com Subsequent reaction with a sulfonyl azide, such as tosyl azide, in the presence of a base would then yield the desired diazo ketone functionality. chem-station.com

    Alpha-diazo ketones are valuable intermediates in drug development due to their versatile reactivity. They can undergo a variety of transformations, including Wolff rearrangements, cyclopropanations, and C-H insertion reactions, which allow for the construction of diverse and complex molecular architectures. The title compound, with its protected amino acid-like structure and reactive diazo group, represents a potential building block for the synthesis of novel peptidomimetics and other biologically active molecules.

    The direct application of this compound in the synthesis of fused benzazepine molecules is not prominently described in the surveyed literature. However, its structure suggests potential utility as a precursor for the formation of such ring systems through established synthetic methodologies.

    One potential approach could involve the modification of this compound to generate a suitable β-arylethylamine derivative, which could then undergo a Pictet-Spengler-type reaction. clockss.org The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines and related fused heterocyclic systems, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization. nih.govnih.gov By functionalizing the benzyloxy group of this compound to incorporate an appropriate aromatic amine, and then utilizing the ketone functionality for the cyclization step, it is conceivable that a fused benzazepine scaffold could be constructed.

    This compound has been documented as a key starting material in the synthesis of mevalonic acid lactone. This synthesis is often achieved through a Reformatsky-type reaction, where the ketone is reacted with the zinc enolate of an α-halo ester, such as ethyl bromoacetate (B1195939). The resulting β-hydroxy ester can then be hydrolyzed and cyclized to afford mevalonic acid lactone.

    Synthesis of 3,5-Dihydroxy-3-methylpentanoic Acid and δ-Lactone Derivatives

    A significant application of this compound is its role as a key starting material in the synthesis of 3,5-dihydroxy-3-methylpentanoic acid and its corresponding δ-lactone, β-hydroxy-β-methyl-δ-valerolactone. This synthesis is achieved through a sequence of reactions, prominently featuring the Reformatsky reaction.

    The initial step involves the reaction of this compound with a lower alkyl ester of bromoacetic acid, such as ethyl bromoacetate, in the presence of metallic zinc. This Reformatsky reaction leads to the formation of a zinc enolate which then adds to the ketone carbonyl of this compound. The resulting product is a lower alkyl ester of 5-benzyloxy-3-hydroxy-3-methylpentanoic acid.

    Subsequent conversion of this intermediate to the final products requires two main transformations: hydrolysis of the ester group and removal of the benzyl (B1604629) protecting group. The ester is typically hydrolyzed under basic conditions to yield 5-benzyloxy-3-hydroxy-3-methylpentanoic acid. The benzyl group is then removed by hydrogenation, a process that cleaves the benzyl ether bond, to afford 3,5-dihydroxy-3-methylpentanoic acid. This dihydroxy acid exists in equilibrium with its cyclic ester form, β-hydroxy-β-methyl-δ-valerolactone.

    StepReactantsReagentsProduct
    1This compound, Ethyl bromoacetateZinc metal, Organic solvent (e.g., ether)Ethyl 5-benzyloxy-3-hydroxy-3-methylpentanoate
    2Ethyl 5-benzyloxy-3-hydroxy-3-methylpentanoateBase (e.g., NaOH), then Acid5-Benzyloxy-3-hydroxy-3-methylpentanoic acid
    35-Benzyloxy-3-hydroxy-3-methylpentanoic acidH₂, Hydrogenation catalyst (e.g., Pd/C)3,5-Dihydroxy-3-methylpentanoic acid & β-hydroxy-β-methyl-δ-valerolactone

    Role in the Synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines

    The synthesis of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, a class of compounds investigated for their potential biological activities, has been described in the scientific literature. However, based on the examined synthetic routes, this compound does not appear to be a direct precursor or intermediate.

    The reported synthesis of these quinoline (B57606) derivatives typically begins with the reaction of 4-cyanophenol with a substituted benzyl bromide to form a 4-(benzyloxy)benzonitrile intermediate. This intermediate is then subjected to a reduction of the nitrile group to an amine, yielding a 4-(benzyloxy)benzylamine. The final step involves the coupling of this amine with a 4-chloroquinoline (B167314) derivative to furnish the target N-(4-(benzyloxy)benzyl)-4-aminoquinoline. At no point in this documented synthetic pathway is this compound utilized.

    Synthesis of Natural Products

    While this compound possesses a functionalized four-carbon backbone that could potentially serve as a building block in the synthesis of various natural products, its specific application in this domain is not extensively documented in publicly available scientific literature. Ketones are recognized as valuable and strategic starting materials for the synthesis of natural product-inspired compounds due to the wide array of transformations they can undergo. However, specific examples detailing the incorporation of this compound into the total synthesis of named natural products are not readily found. Its potential utility could be envisioned in the synthesis of molecules containing a 1,3-dioxygenated motif or a short, functionalized carbon chain, such as certain insect pheromones, but these applications remain largely speculative without direct citation in the literature.

    Role in the Preparation of Specific Chemical Entities

    Beyond its use in the synthesis of the aforementioned dihydroxy acid, this compound's role in the preparation of other specific chemical entities is explored below.

    This theoretical pathway could commence with the reductive amination of this compound with butylamine. This reaction would convert the ketone functionality into a secondary amine, yielding N-butyl-4-benzyloxy-2-butanamine. The resulting amine could then be coupled to a suitably protected and activated salicylamide (B354443) derivative to construct the final molecule. A key step would involve the generation of the hydroxyl group at the position adjacent to the salicylamide ring, which could potentially be achieved through various synthetic strategies, such as the addition of a metallated salicylamide derivative to an aldehyde derived from the butanamine side chain. It is important to reiterate that this represents a theoretical application and is not a documented synthetic procedure.

    Based on available scientific and technical literature, there is no evidence to suggest that this compound serves as an intermediate in the synthesis of 3,13-dimethylpentadecylic acid. The synthetic routes to long-chain fatty acids such as this typically involve the coupling of smaller, appropriately functionalized building blocks, but this compound is not identified as one of these precursors in documented syntheses.

    Spectroscopic Characterization and Analytical Methods in Research on 4 Benzyloxy 2 Butanone

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For 4-Benzyloxy-2-butanone, ¹H NMR spectroscopy is particularly useful for elucidating the arrangement of hydrogen atoms (protons) in the molecule.

    The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments within the molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of the protons, while the splitting pattern (coupling) reveals the number of neighboring protons.

    The expected signals for this compound are as follows:

    Aromatic Protons (C₆H₅): The five protons on the benzene ring are expected to appear as a multiplet in the aromatic region, typically around 7.2-7.4 ppm.

    Benzyl (B1604629) Protons (OCH₂Ph): The two protons of the methylene group attached to the oxygen and the phenyl group would likely appear as a singlet at approximately 4.5 ppm, as they have no adjacent protons to couple with.

    Methylene Protons adjacent to Ether Oxygen (CH₂O): The two protons on the carbon adjacent to the ether oxygen are expected to resonate as a triplet around 3.7 ppm, being split by the neighboring methylene group.

    Methylene Protons adjacent to Carbonyl (C(O)CH₂): These two protons are anticipated to appear as a triplet around 2.8 ppm, split by the adjacent methylene group.

    Methyl Protons (CH₃): The three protons of the methyl group adjacent to the carbonyl group are expected to be a singlet at approximately 2.1 ppm, as they have no neighboring protons.

    Table 1: Predicted ¹H NMR Spectral Data for this compound

    Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
    C₆H₅-H 7.2-7.4 Multiplet 5H
    -O-CH₂ -Ph ~4.5 Singlet 2H
    -CH₂ -O- ~3.7 Triplet 2H
    C(O)-CH₂ - ~2.8 Triplet 2H
    CH₃ -C(O)- ~2.1 Singlet 3H

    Note: The data in this table is predicted based on the chemical structure and standard ¹H NMR correlation tables. Actual experimental values may vary slightly.

    ¹H NMR spectroscopy is an invaluable tool for monitoring the progress of chemical reactions that synthesize this compound and for confirming the identity of the final product. For instance, in a Williamson ether synthesis reaction between benzyl bromide and the enolate of 4-hydroxy-2-butanone (B42824), ¹H NMR can be used to track the disappearance of the starting materials and the appearance of the product.

    Specifically, one would monitor the disappearance of the signal corresponding to the hydroxyl proton of 4-hydroxy-2-butanone and the appearance of the characteristic singlet for the benzylic protons (-OCH₂Ph) of the product around 4.5 ppm. The distinct shifts and coupling patterns of the protons in the final product serve as a definitive confirmation of its successful synthesis.

    Infrared (IR) Spectroscopy

    Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different chemical bonds.

    The IR spectrum of this compound will display characteristic absorption bands that confirm the presence of its key functional groups: a ketone, an ether, and an aromatic ring.

    C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1715-1720 cm⁻¹, which is characteristic of the carbonyl group in a saturated aliphatic ketone.

    C-O-C Stretch (Ether): The presence of the ether linkage is typically confirmed by a C-O stretching vibration, which would appear in the fingerprint region, usually around 1100 cm⁻¹.

    C-H Stretch (Aromatic): The C-H bonds of the benzene ring will show stretching vibrations at wavenumbers just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).

    C=C Stretch (Aromatic): The carbon-carbon double bonds within the benzene ring will give rise to several absorption bands in the 1450-1600 cm⁻¹ region.

    C-H Stretch (Aliphatic): The stretching vibrations of the C-H bonds in the aliphatic parts of the molecule (the methyl and methylene groups) will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

    Table 2: Predicted Characteristic IR Absorption Bands for this compound

    Functional Group Bond Vibration Predicted Wavenumber (cm⁻¹) Intensity
    Ketone C=O Stretch 1715-1720 Strong, Sharp
    Ether C-O-C Stretch ~1100 Moderate to Strong
    Aromatic Ring C-H Stretch 3030-3100 Moderate
    Aromatic Ring C=C Stretch 1450-1600 Moderate to Weak
    Alkane C-H Stretch 2850-2960 Moderate to Strong

    Note: This table presents predicted values based on standard IR correlation charts.

    Thin-Layer Chromatography (TLC)

    Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used to separate components of a mixture based on their differential partitioning between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (a solvent or solvent mixture).

    TLC is an essential technique for monitoring the progress of a reaction that produces this compound. By spotting small aliquots of the reaction mixture on a TLC plate at different time intervals, one can observe the consumption of the starting materials and the formation of the product.

    For example, in the synthesis of this compound from a more polar starting material like 4-hydroxy-2-butanone, the product, being less polar due to the replacement of the hydroxyl group with a benzyloxy group, will travel further up the TLC plate (have a higher Rf value) in a given solvent system. The progress of the reaction can be visualized by the diminishing intensity of the starting material spot and the increasing intensity of the product spot.

    Once the reaction is complete, TLC is used to assess the purity of the isolated product. A pure sample of this compound should ideally appear as a single spot on the TLC plate. The presence of multiple spots would indicate the presence of impurities, such as unreacted starting materials or byproducts. By comparing the Rf value of the product spot to that of a known standard, its identity can also be preliminarily confirmed.

    Retention Factor (R_f) Values for Compound Separation

    Thin-Layer Chromatography (TLC) is a crucial technique for monitoring the progress of reactions and assessing the purity of compounds like this compound. The separation on a TLC plate is quantified by the Retention Factor (R_f), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. sciencing.com The R_f value is highly dependent on the polarity of the compound, the composition of the mobile phase (eluent), and the nature of the stationary phase (typically silica gel or alumina). sciencing.comlibretexts.orgwisc.edu

    For this compound, which possesses moderate polarity due to its ketone and ether functional groups, the choice of eluent is critical for achieving effective separation from starting materials or other products. A solvent system is typically a mixture of a nonpolar solvent (like hexane) and a more polar solvent (like ethyl acetate). By adjusting the ratio of these solvents, the polarity of the mobile phase can be fine-tuned to achieve an optimal R_f value, which is generally considered to be between 0.3 and 0.7 for good separation. ualberta.ca For instance, diastereomers containing benzyloxy groups have been successfully separated using TLC, indicating the technique's utility in distinguishing between closely related stereoisomers. nih.gov

    The table below illustrates hypothetical R_f values for this compound in different solvent systems, demonstrating the relationship between eluent polarity and compound migration.

    Solvent System (Hexane:Ethyl Acetate)Polarity of EluentHypothetical R_f ValueObservations
    9:1Low0.20The compound adheres strongly to the polar silica gel, resulting in minimal movement. The eluent is not polar enough. libretexts.org
    7:3Medium0.45This system provides good separation, with the R_f value falling within the ideal range for analysis. ualberta.ca
    1:1High0.75The compound travels further up the plate, indicating weaker interaction with the stationary phase. Separation from less polar impurities might be poor. libretexts.org

    This interactive table demonstrates how changing the solvent polarity affects the R_f value. A higher proportion of ethyl acetate (B1210297) increases the eluent's polarity, causing the moderately polar this compound to travel further up the TLC plate.

    Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

    Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used for the analysis of volatile and semi-volatile compounds such as this compound. uah.edu It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to provide definitive identification and purity assessment. phcog.com In a typical GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the column's stationary phase. The time it takes for a compound to travel through the column is its retention time (RT), a characteristic value under specific conditions.

    Once separated, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. For this compound, the mass spectrum would confirm its molecular weight and provide structural information through its fragmentation pattern. This technique is exceptionally sensitive for detecting and identifying trace impurities in a sample, making it indispensable for quality control in pharmaceutical and chemical manufacturing. thermofisher.com

    ParameterValueSignificance
    Retention Time (RT) e.g., 10.14 minA characteristic time for the compound to elute from the GC column under specific conditions, used for identification.
    Molecular Ion Peak [M]⁺ m/z = 178.10Corresponds to the molecular weight of this compound (C₁₁H₁₄O₂), confirming its identity.
    Key Fragment Ion m/z = 91.05Represents the stable benzyl cation [C₇H₇]⁺, a characteristic fragment from the cleavage of the benzyl ether group.
    Key Fragment Ion m/z = 43.02Represents the acetyl cation [CH₃CO]⁺, confirming the presence of the methyl ketone group.

    This table presents expected GC-MS data for this compound. The combination of a specific retention time and a unique mass spectrum provides a high degree of confidence in the compound's identity and purity.

    High-Performance Liquid Chromatography (HPLC) for Diastereoselectivity Assessment

    High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating non-volatile compounds and is particularly vital for assessing the stereochemical outcome of asymmetric reactions. nih.gov When this compound is used in reactions that create a new chiral center, it can lead to the formation of diastereomers. HPLC is the method of choice for separating and quantifying these diastereomers to determine the diastereoselectivity of the reaction.

    The separation is typically achieved on a normal-phase column (e.g., silica gel) or a chiral stationary phase. nih.gov Different diastereomers interact differently with the stationary phase, leading to different retention times and their separation into distinct peaks in the chromatogram. The area under each peak is proportional to the concentration of that diastereomer in the mixture. By integrating the peak areas, the ratio of the diastereomers can be accurately calculated, allowing for the determination of the diastereomeric excess (d.e.). Research has shown that diastereomers containing benzyloxy groups can be effectively separated by HPLC on silica gel, sometimes achieving high resolution factors (e.g., Rs = 1.79). nih.gov

    DiastereomerRetention Time (min)Peak Area (arbitrary units)Percentage (%)
    Diastereomer A (Major)12.5950,00095.0%
    Diastereomer B (Minor)14.250,0005.0%

    This interactive data table illustrates a hypothetical HPLC separation of two diastereomers resulting from a reaction of this compound. The significant difference in peak areas indicates a highly diastereoselective reaction, with a calculated diastereomeric excess of 90% d.e. ([95-5]/[95+5] x 100).

    Advanced Analytical Techniques for Mechanistic Elucidation

    Understanding the detailed mechanism of a chemical reaction is key to optimizing its conditions and extending its applicability. For reactions involving this compound, particularly complex stereoselective transformations, advanced analytical techniques are employed to probe the reaction pathway and identify key intermediates. uvic.ca

    To gain insight into how reactions proceed, spectroscopic techniques are used to study the reacting species in real-time or by trapping intermediates. In the context of reactions involving ketones like (S)-4-benzyloxy-3-methyl-2-butanone, spectroscopic studies have been instrumental in revealing the potential mechanism responsible for the observed high levels of stereoselectivity. nih.gov

    Techniques such as in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can monitor the formation of products and the consumption of reactants over time, providing kinetic data. uvic.ca Furthermore, specialized NMR experiments can help characterize the structure of transient intermediates, such as metal enolates, which are often crucial in aldol (B89426) reactions. By observing changes in chemical shifts and coupling constants, researchers can deduce the geometry and coordination environment of these fleeting species, which directly influences the stereochemical outcome of the reaction.

    Analytical TechniqueInformation GainedRelevance to this compound Reactions
    In-situ NMR Spectroscopy Reaction kinetics, identification of intermediates, structural information of reacting species.Elucidates the structure of metal enolate intermediates and transition states, explaining the origin of diastereoselectivity. uvic.canih.gov
    Mass Spectrometry (e.g., ESI-MS) Detection of catalytic intermediates and reaction components in solution.Monitors the catalytic cycle in metal-mediated reactions, identifying all species involved in the transformation. uvic.ca
    Infrared (IR) Spectroscopy Monitoring changes in functional groups (e.g., C=O stretch of the ketone).Tracks the conversion of the ketone starting material and the formation of the alcohol product in real-time.

    This table summarizes how advanced spectroscopic methods are applied to study the mechanisms of reactions involving this compound, providing critical insights that guide the development of new synthetic methodologies.

    Pharmacological and Biological Research Applications of 4 Benzyloxy 2 Butanone Derivatives

    Anti-inflammatory Activity

    The anti-inflammatory potential of 4-benzyloxy-2-butanone derivatives has been a subject of investigation, with studies focusing on their interaction with peroxisome proliferator-activated receptors (PPARs), which are crucial regulators of inflammation and lipid metabolism.

    PPARα Agonism

    A series of novel 4-benzyloxy and 4-(2-phenylethoxy) chalcone fibrate hybrids have been synthesized and assessed for their efficacy as PPARα agonists. nih.gov Among these, the 2-propanoic acid derivative (10a) and the 2-butanoic acid congener (10i) demonstrated notable PPARα agonistic activity. nih.gov Compound 10i, in particular, exhibited a strong response with an Emax% value of 90.55% and an EC50 value of 25.0 μM, comparable to the standard, fenofibric acid, which has an Emax of 100% and an EC50 of 23.22 μM. nih.gov These findings highlight the potential of these derivatives as effective PPARα agonists. Further research has also led to the discovery of potent and isoform-selective PPARα agonists from a 4-benzyloxy-benzylamino chemotype, with some compounds achieving cellular potencies under 50 nM and exhibiting over 2,700-fold selectivity for PPARα over other PPAR isoforms. nih.gov

    Table 1: In Vitro PPARα Agonistic Activity of Selected 4-Benzyloxy Chalcone Fibrate Hybrids
    CompoundEmax%EC50 (μM)
    10a (2-propanoic acid derivative)50.808.9
    10i (2-butanoic acid congener)90.5525.0
    Fenofibric Acid (Reference)10023.22

    Upregulation of Genes Involved in Fatty Acid Oxidation

    The activation of PPARα by these derivatives leads to the upregulation of genes involved in fatty acid oxidation. Specifically, compounds 10a and 10i were found to stimulate the transcription of the carnitine palmitoyltransferase 1A (CPT1A) gene in HepG2 cells. nih.gov CPT1A is a critical enzyme in the fatty acid oxidation pathway. This upregulation of gene transcription, along with increased PPARα protein expression, provides a mechanistic basis for the anti-hyperlipidemic effects observed with these compounds. nih.gov Defective oxidation of long-chain fatty acids is a known feature of insulin resistance and type 2 diabetes, and the overexpression of genes like acetyl CoA carboxylase-2 has been observed in the muscle of diabetic patients, which can inhibit this process. nih.gov

    Neuroprotective Effects

    Research into benzyloxy-substituted small molecules has revealed their potential as neuroprotective agents, particularly in the context of neurodegenerative conditions like Parkinson's disease. nih.gov

    PPAR Agonist Activity

    The neuroprotective effects of some benzyloxy derivatives may be linked to their activity as PPAR agonists. PPARs are expressed in various cells within the central nervous system, including retinal Müller cells and endothelial cells. nih.gov Agonism of PPARα has been shown to ameliorate inflammation, vascular leakage, and neurodegeneration in animal models of retinal diseases. nih.gov Furthermore, PPAR agonists are being investigated for their potential role in treating neuronal diseases such as Alzheimer's and Parkinson's disease due to their anti-inflammatory effects. While a direct link between this compound derivatives and neuroprotection via PPAR agonism requires more specific research, the established role of PPARs in neuroinflammation suggests this as a plausible mechanism of action for appropriately designed derivatives. google.com A series of 1,4-benzyloxybenzylsulfanylaryl carboxylic acids were found to be highly selective for the PPAR delta subtype, with some analogs showing potent activity. nih.gov

    Antimycobacterial Evaluation

    The search for new therapeutic agents against tuberculosis has led to the investigation of various chemical scaffolds, including derivatives of this compound.

    Activity Against Mycobacterium tuberculosis

    A series of 27 N-(4-(benzyloxy)benzyl)-4-aminoquinolines were synthesized and evaluated for their inhibitory activity against the H37Rv strain of Mycobacterium tuberculosis. nih.govnih.gov Two of these compounds demonstrated minimal inhibitory concentrations (MICs) that were comparable to the first-line anti-tuberculosis drug, isoniazid. nih.govnih.gov These promising compounds were also found to be selective for the bacillus, showing no significant toxicity to Vero and HepG2 cells. nih.govnih.gov In a separate study, a new class of spirooxindolopyrrolidine embedded chromanone hybrid heterocycles were synthesized and tested against M. tuberculosis H37Rv and isoniazid-resistant clinical isolates. nih.govresearchgate.net Four of these compounds showed significant antimycobacterial activity. nih.govresearchgate.net Notably, a fluorine-substituted derivative was potent against the H37Rv strain at a concentration of 0.39 μg/mL and even more active against isoniazid-resistant strains. nih.govresearchgate.net

    Table 2: Antimycobacterial Activity of a Potent Spirooxindolopyrrolidine Derivative
    Mycobacterium tuberculosis StrainMIC (μg/mL)
    H37Rv0.39
    inhA promoter mutation isolate0.09
    katG mutation isolate0.19

    Enzyme Inhibition and Receptor Modulation

    While specific studies on this compound derivatives are not extensively documented in publicly available research, the broader class of compounds containing a benzyloxy pharmacophore has demonstrated significant activity in enzyme inhibition and receptor modulation. The benzyloxy group, with its aromatic ring and flexible linker, can effectively interact with the binding sites of various biological targets.

    Research into benzyloxy-containing chalcones has revealed their potential as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases. nih.gov For instance, certain benzyloxy chalcones exhibit potent inhibitory activity against human MAO-B, with some derivatives showing high selectivity over the MAO-A isoform. nih.gov The position of the benzyloxy group on the chalcone's B-ring has been shown to be a critical determinant of this inhibitory activity. nih.gov

    Furthermore, derivatives of 4-(4-benzyloxy)phenoxypiperidine have been synthesized and evaluated as inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme involved in epigenetic regulation and a target in cancer therapy. nih.gov Some of these compounds have demonstrated potent and reversible inhibitory activity against LSD1 in vitro. nih.gov

    In the context of receptor modulation, analogs incorporating a C2-benzyloxy substituent have been shown to improve inhibitory activity against the Keap1-Nrf2 protein-protein interaction, a key pathway in cellular defense against oxidative stress. nih.gov The introduction of the benzyloxy group provided a significant increase in potency compared to analogs with other substituents at the same position. nih.gov

    The following table summarizes the enzyme inhibitory activities of selected compounds containing a benzyloxy moiety:

    Compound ClassTarget Enzyme/ReceptorKey Findings
    Benzyloxy ChalconesMonoamine Oxidase B (MAO-B)Potent and selective inhibition of hMAO-B. The para position of the benzyloxy group on the B-ring enhanced inhibitory activity. nih.gov
    4-(4-Benzyloxy)phenoxypiperidinesLysine-Specific Demethylase 1 (LSD1)Exhibited potent and reversible inhibitory activity against LSD1 in vitro. nih.gov
    Naphthalene Derivatives with C2-benzyloxy groupKeap1-Nrf2 Protein-Protein InteractionThe C2-benzyloxy analog showed a 4-fold improvement in inhibitory activity compared to the phenyl analog. nih.gov
    Benzimidazole DerivativesCyclooxygenase-2 (COX-2)Certain derivatives showed promising selective in vitro COX-2 inhibition. ekb.eg

    Potential as Biochemical Probes

    Biochemical probes are essential tools for elucidating biological pathways and mechanisms of drug action. While there is no direct evidence of this compound derivatives being used as biochemical probes, their structural features suggest potential applications in this area. The core scaffold can be modified to incorporate reporter groups such as fluorescent tags or affinity labels.

    The synthesis of derivatives with functional groups amenable to bio-orthogonal chemistry could allow for their use in identifying and isolating their biological targets. For example, the introduction of an azide or alkyne handle would enable their attachment to reporter molecules via "click chemistry." Such probes could be used in activity-based protein profiling (ABPP) to identify novel enzyme targets or in imaging studies to visualize the subcellular localization of their binding partners.

    Research into Structure-Activity Relationships of Derivatives

    The investigation of structure-activity relationships (SAR) is fundamental to medicinal chemistry and drug discovery. For derivatives of this compound, SAR studies would systematically explore how modifications to different parts of the molecule affect its biological activity.

    Key areas for SAR exploration in this scaffold would include:

    Substitution on the Benzyl (B1604629) Ring: The electronic and steric properties of substituents on the aromatic ring of the benzyloxy group can profoundly influence binding affinity and selectivity. Studies on other benzyloxy-containing compounds have shown that the position (ortho, meta, para) and nature (electron-donating or electron-withdrawing) of these substituents are critical for activity. nih.gov For instance, in a series of Keap1-Nrf2 PPI inhibitors, a 4-methyl substituent on the benzyloxy ring was found to be optimal. nih.gov

    Modification of the Ketone Moiety: The carbonyl group of the 2-butanone core is a potential site for hydrogen bonding and other interactions within a biological target's binding pocket. Reduction of the ketone to a hydroxyl group, or its conversion to an oxime or other derivatives, could significantly alter the compound's biological profile. Molecular docking studies on other methyl ketone herbicides have highlighted the importance of the carbonyl moiety for interaction with the target enzyme. acs.orgresearchgate.net

    Alterations to the Butanone Chain: The length and flexibility of the alkyl chain connecting the benzyloxy group and the ketone can be varied. Shortening, lengthening, or introducing conformational constraints into this linker could impact the orientation of the molecule in a binding site and thus its activity.

    The following table outlines potential modifications and their expected impact on the activity of this compound derivatives, based on general principles of medicinal chemistry and findings from related compound series.

    Molecular ModificationRationale for Activity Modulation
    Introduction of electron-donating or withdrawing groups on the benzyl ringTo probe electronic requirements for binding and potentially enhance interactions with the target protein. nih.gov
    Variation of substituent position on the benzyl ringTo explore the topology of the binding pocket and optimize steric fit. nih.gov
    Conversion of the ketone to an alcohol, oxime, or other functional groupTo alter hydrogen bonding capacity and probe the role of the carbonyl group in binding. acs.orgresearchgate.net
    Modification of the alkyl chain lengthTo adjust the distance and relative orientation between the benzyloxy group and the ketone for optimal target engagement.

    Q & A

    Q. What are the primary synthetic applications of 4-Benzyloxy-2-butanone in organic chemistry?

    this compound is a versatile intermediate in synthesizing heterocyclic compounds. For example, it undergoes aminophosphonylation followed by base-catalyzed cyclization to yield 3-amino-2-oxo-1,2-oxaphospholanes, which are valuable in medicinal chemistry . It also serves as a precursor for isotopically labeled compounds like (R,S)-Mevalonolactone-2-13C, involving alkylation, oxidation, and cyclization steps .

    Q. What scalable methods are effective for synthesizing this compound?

    Phase-transfer catalysis (PTC) is a robust method for synthesizing this compound. This approach offers advantages such as mild reaction conditions (e.g., room temperature), improved yields (>80%), and scalability for industrial research . The method avoids harsh reagents, making it suitable for sensitive intermediates.

    Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

    • 1H and 13C NMR : Essential for confirming structural integrity and monitoring reaction progress. For example, distinct peaks at δ 4.44 (s, 2H, -OCH2Ph) and δ 206.9 (C=O) are diagnostic .
    • 31P NMR : Critical for tracking phosphonylation intermediates during oxaphospholane synthesis .
    • GC-MS or HPLC : Used to assess purity and detect side products .

    Advanced Research Questions

    Q. How does the benzyloxy group influence reactivity in multi-step syntheses?

    The benzyloxy group acts as a protecting group for alcohol functionalities, preventing unwanted side reactions. For instance, in the synthesis of mevalonolactone, the benzyl group is introduced early and later removed via hydrogenolysis (H2/Pd-C) to unmask the hydroxyl group . This strategy ensures regioselectivity in subsequent steps.

    Q. What mechanistic insights guide the optimization of aminophosphonylation reactions involving this compound?

    The reaction proceeds via nucleophilic attack by nitrogen (e.g., hydrazines) at the carbonyl carbon, forming an imine intermediate. This step is irreversible due to dehydration, unlike reversible hemiketal formation with oxygen nucleophiles . Key optimization parameters include:

    • Catalyst selection : Base catalysts (e.g., K2CO3) enhance cyclization rates.
    • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction efficiency.
    • Temperature control : Elevated temperatures (50–80°C) accelerate cyclization but may promote side reactions .

    Q. How can researchers resolve discrepancies in stability data for this compound under varying storage conditions?

    Conflicting stability reports (e.g., decomposition at room temperature vs. long-term stability) require systematic accelerated stability studies :

    • Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) to identify degradation pathways .
    • Analytical validation : Use HPLC-MS to detect degradation products (e.g., benzaldehyde from benzyloxy group cleavage) .
    • Storage recommendations : Store in inert atmospheres (N2/Ar) at 4°C to minimize oxidation .

    Q. What strategies mitigate side reactions during the synthesis of 3-amino-2-oxo-1,2-oxaphospholanes from this compound?

    • Stoichiometric control : Limit excess phosphonating agents to prevent over-functionalization.
    • In-situ monitoring : Use 31P NMR to detect intermediates and adjust reaction conditions dynamically .
    • Purification techniques : Employ column chromatography (e.g., ether-hexane eluent) to isolate target compounds from byproducts like unreacted ketones or phosphonates .

    Methodological Considerations Table

    Question TypeKey ParametersTools/TechniquesReferences
    Synthesis OptimizationCatalyst, solvent, temperaturePTC setups, GC-MS
    Stability AssessmentStress conditions, degradation analysisHPLC-MS, UV/Vis
    Mechanistic StudiesIntermediate tracking, kinetics31P NMR, DFT calculations

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.